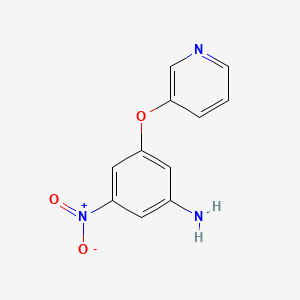

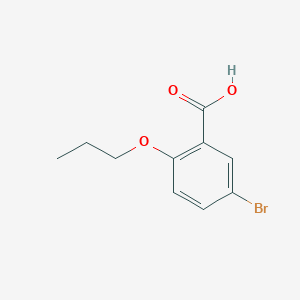

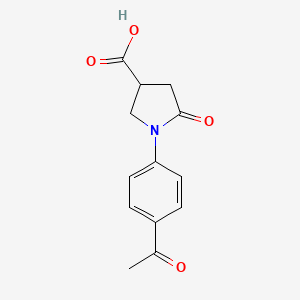

![molecular formula C12H18N2O2 B1334616 Tert-butyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 220298-96-4](/img/structure/B1334616.png)

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate

概要

説明

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a class of compounds that have been synthesized and studied for their potential applications in organic synthesis, medicinal chemistry, and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from commercially available precursors through acylation, nucleophilic substitution, and reduction, achieving an 81% total yield . Additionally, N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butyl group, an aminomethylphenyl moiety, and a carbamate functional group. The structure has been confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in the context of their potential as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to undergo transformations with organometallics to give N-(Boc)hydroxylamines, which are useful building blocks in organic synthesis . The reactivity of these compounds can be further manipulated through various chemical transformations to yield a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups. These properties include solubility, stability, and reactivity, which are essential for their application in synthesis. For instance, the stability of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid against acidolysis has been studied, showing resistance in 50% TFA/CH2Cl2 . The anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has also been evaluated, with some compounds exhibiting promising activity .

科学的研究の応用

Synthesis and Chemical Reactions

- Asymmetric Synthesis : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized through an asymmetric Mannich reaction, highlighting its utility in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

- Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), with optimized synthetic methods demonstrating high yields (Zhao, Guo, Lan, & Xu, 2017).

- Enantioselective Synthesis : The compound is used in the enantioselective synthesis of β-analogues of aromatic amino acids, involving electrophilic attack and subsequent introduction of nitrogen through the Curtius reaction (Arvanitis et al., 1998).

- Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes show their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles (Sieburth, Somers, & O'hare, 1996).

Deprotection and Transformation

- Deprotection with Aqueous Phosphoric Acid : The deprotection of tert-butyl carbamates, including this compound, is efficiently carried out using aqueous phosphoric acid. This method offers mild reaction conditions and good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).

- Transformation into α-Functionalized α-Amino Silanes : The metalation of tert-butyl carbamate derivatives of aminomethyltrimethylsilane can be used to prepare α-functionalized α-amino silanes, demonstrating the compound's versatility in organic synthesis (Sieburth & Somers, 1996).

Enzymatic and Synthetic Applications

- Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate shows excellent enantioselectivity. This process leads to the optically pure (R)- and (S)-enantiomers, highlighting the compound's role in producing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

- Use in Preparing Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to tert-butyl N-[4-(aminomethyl)phenyl]carbamate, have been prepared and used as N-(Boc)-protected nitrones in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is harmful if swallowed and causes serious eye damage and severe skin burns . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection and face protection . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If inhaled, move to fresh air .

将来の方向性

作用機序

Target of Action

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate, also known as 4-(BOC-AMINO)BENZYLAMINE, is an organic compound used in organic synthesis It is known to be used as a building block in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the final compound it is used to create .

Mode of Action

The compound acts as an amino protecting agent, where BOC (t-butyl carbamoyl) protects the amino group, providing higher stability for selective reactions . This protection is crucial in multi-step synthesis processes, where the amino group needs to be shielded from reacting until the appropriate step .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final molecule it is used to synthesize. As a building block, it can be incorporated into a variety of larger structures, each of which may interact with different biochemical pathways .

Pharmacokinetics

Its metabolism and excretion would depend on the specific context in which it is used .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the final compound it is used to synthesize. As a building block, its primary role is to contribute to the structure of larger, more complex molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is a stable compound when stored under dry conditions . Its reactivity and stability can also be influenced by the specific conditions of the reactions it is used in .

生化学分析

Biochemical Properties

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclin-dependent kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding can result in conformational changes in the enzyme, affecting its activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the magnitude of these effects may diminish over time due to degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress or causing damage to cellular structures. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For example, it can influence the metabolism of amino acids and nucleotides, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization within the cell. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various biochemical pathways.

特性

IUPAC Name |

tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXUHALBOWYXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383301 | |

| Record name | Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220298-96-4 | |

| Record name | Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[4-(aminomethyl)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

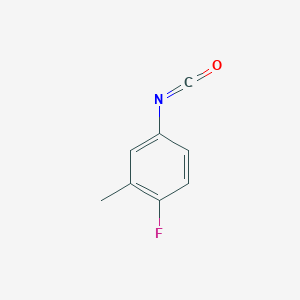

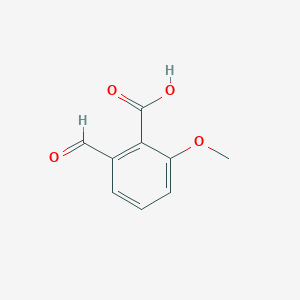

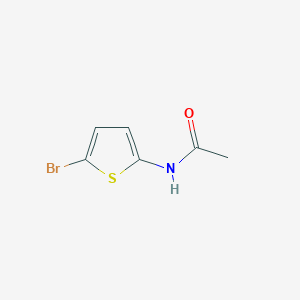

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)